![molecular formula C18H11FN2O4 B2493042 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 950392-86-6](/img/structure/B2493042.png)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H11FN2O4 and its molecular weight is 338.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Antibacterial and Antifungal Agents
The synthesis of new oxadiazole derivatives containing the 2H-chromen-2-one moiety has shown promising results as potential antibacterial and antifungal agents. A series of derivatives were synthesized and evaluated for their antimicrobial activities, indicating the potential of these compounds in developing new therapeutic agents against infectious diseases. The molecular structure of these compounds, characterized by various spectroscopic methods, plays a crucial role in their antimicrobial efficacy. This research highlights the importance of structural design in the development of new antimicrobial agents (Mahesh et al., 2022).
Polymorphism and Potential Anticancer Activity
The study of polymorphism in oxadiazol-2-yl-2H-chromen-2-ones reveals the structural diversity of these compounds and their potential anticancer activity. The research investigated different polymorphic structures, focusing on their molecular interactions and packing in crystals. Such structural variations can influence the biological activity of these compounds, including their anticancer potential. The detailed analysis of intermolecular interactions provides insights into the design of more effective anticancer agents (Shishkina et al., 2019).
Role in Supramolecular Architecture
The crystal packing and supramolecular architecture of 1,2,4-oxadiazole derivatives have been extensively studied, revealing the significance of non-covalent interactions such as lone pair-π interaction and halogen bonding. These interactions are crucial for the stability and molecular conformation of these compounds, which can have implications for their biological activities. The research provides a deeper understanding of the structural basis for the biological functions of these molecules (Sharma et al., 2019).
Antimicrobial Activity of Schiff Bases
The antimicrobial activity of Schiff bases derived from coumarin-incorporated 1,3,4-oxadiazole derivatives was evaluated, showing significant in vitro growth inhibition against bacterial and fungal strains. These findings suggest the therapeutic potential of these compounds in treating microbial infections. The structure-activity relationship explored in this research contributes to the understanding of the molecular basis of antimicrobial activity and the development of new antimicrobial agents (Bhat et al., 2013).
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-oxadiazole scaffold, like “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one”, are known to possess a wide variety of biological activities, particularly for cancer treatment . They interact with various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
The interaction of these compounds with their targets can lead to the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, 1,3,4-oxadiazole derivatives have been shown to inhibit specific cancer biological targets, such as telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and the thymidine phosphorylase enzyme .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, compounds with a 1,3,4-oxadiazole scaffold are known for their antiproliferative effects, which could potentially lead to the inhibition of cancer cell growth .
Propriétés
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHGTADKVKKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


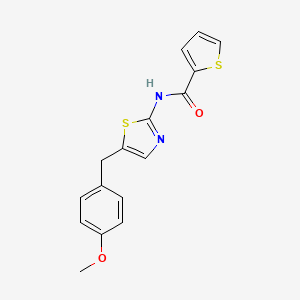
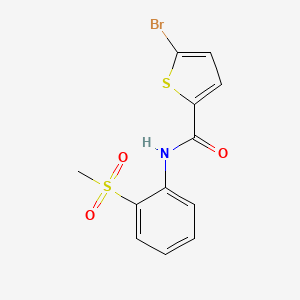
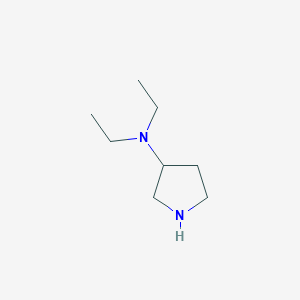
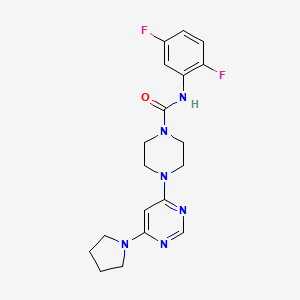
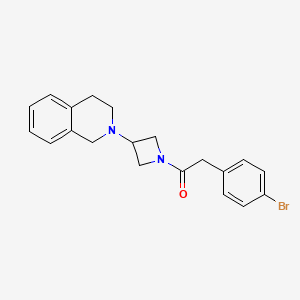
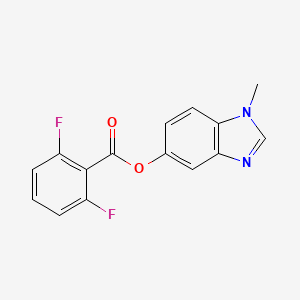
![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)
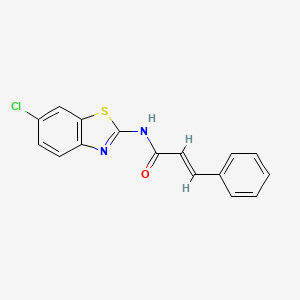

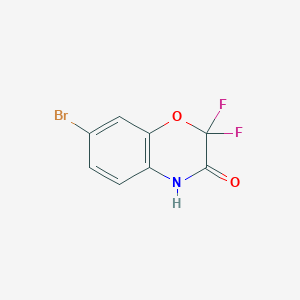
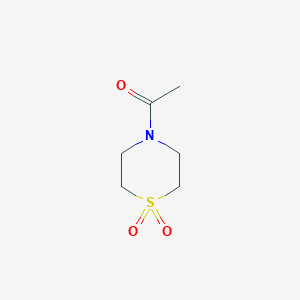
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
